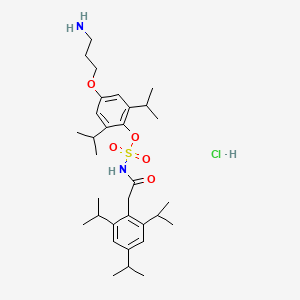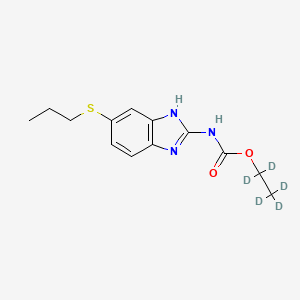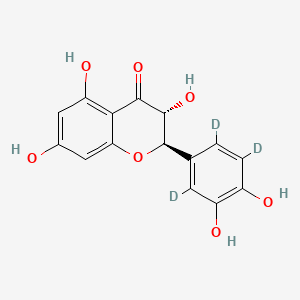
Tazarotenic acid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tazarotenic acid-d6 is a deuterium-labeled derivative of Tazarotenic acid, which is the active metabolite of Tazarotene. Tazarotene is a third-generation synthetic retinoid used primarily in the treatment of psoriasis, acne, and sun-damaged skin. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic and metabolic studies due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tazarotenic acid-d6 involves the incorporation of deuterium atoms into the molecular structure of Tazarotenic acid. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterium labeling. Quality control measures are implemented to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tazarotenic acid-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperature, pressure, and solvent requirements .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones .
Aplicaciones Científicas De Investigación
Tazarotenic acid-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of retinoids in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and other diseases.
Industry: Utilized in the development of new retinoid-based drugs and formulations.
Mecanismo De Acción
The mechanism of action of Tazarotenic acid-d6 involves its binding to retinoic acid receptors (RARs), specifically RARβ and RARγ. This binding leads to the modulation of gene expression, which in turn affects cell differentiation, proliferation, and apoptosis. The deuterium labeling does not alter the compound’s mechanism of action but enhances its stability and traceability in studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tazarotenic acid-d6 include other retinoids such as:
Tazarotene: The parent compound of this compound.
Isotretinoin: Another retinoid used in the treatment of severe acne.
Adapalene: A retinoid used for acne treatment with a different receptor binding profile.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability compared to non-labeled retinoids. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential .
Propiedades
Fórmula molecular |
C19H17NO2S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3 |
Clave InChI |
IQIBKLWBVJPOQO-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C([2H])([2H])[2H] |
SMILES canónico |
CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
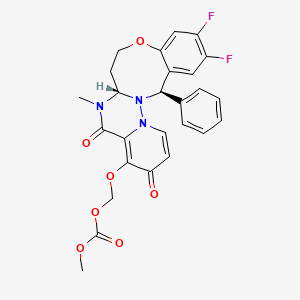
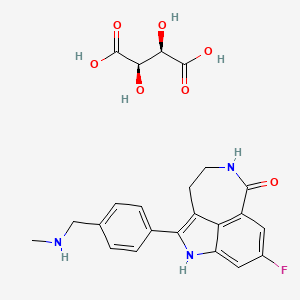
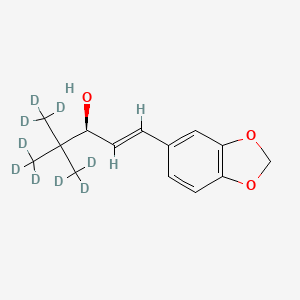
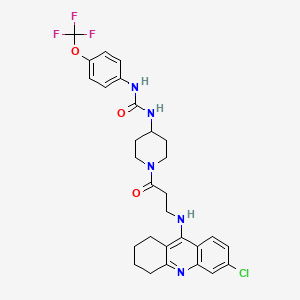
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
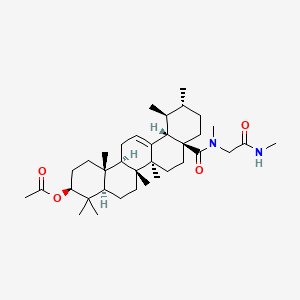
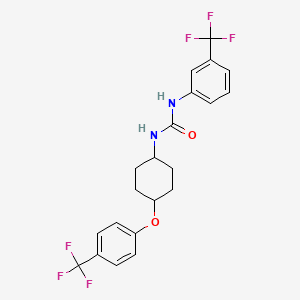
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)
